7-Azabicyclo[4.1.0]heptane, 7-benzoyl-
Description
7-Azabicyclo[4.1.0]heptane is a bicyclic amine featuring a six-membered cyclohexane ring fused with a three-membered aziridine ring. The 7-benzoyl derivative introduces a benzoyl group at the bridgehead nitrogen, altering its electronic and steric properties.
The benzoyl group is expected to enhance electrophilicity at the amide carbonyl, influencing reactivity in hydrolysis or biological interactions.
Properties
CAS No. |
4714-50-5 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
FNDMAJGUMSOVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Bicyclic Amine Derivatives
*Calculated based on molecular formulas.
Key Observations :
- Tosyl and benzoyl groups increase molecular weight and hydrophobicity, affecting solubility and reactivity .
Reactivity in Base-Catalyzed Hydrolysis
Table 2: Hydrolysis Reactivity of Bicyclic Amides (70°C, NaOH/D₂O)
*DFT-calculated values.
Key Findings :
- The [2.2.1] bridge system exhibits exceptional resistance to hydrolysis due to non-planar amide geometry and steric shielding of the carbonyl group .
- Bridgehead substitution (e.g., methyl groups) further stabilizes the amide by increasing steric bulk .
Physical and Spectral Properties
Table 3: Physical Properties of Selected Derivatives
Notes:
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